molecular formula C14H11ClN2S B375667 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol CAS No. 100440-60-6

1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol

Cat. No.: B375667
CAS No.: 100440-60-6
M. Wt: 274.8g/mol
InChI Key: OUPMSORROMFUIY-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol is a chemical compound with the molecular formula C14H11ClN2S and a molecular weight of 274.77 g/mol It is a derivative of benzimidazole, featuring a benzyl group, a chlorine atom, and a thiol group attached to the benzimidazole ring

Preparation Methods

The synthesis of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol typically involves the reaction of 2-mercaptoaniline with benzyl chloride and a chlorinating agent under specific conditions . The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a base like sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzimidazole ring.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The chlorine atom and benzimidazole ring may also contribute to its biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

1-Benzyl-5-chloro-1H-1,3-benzodiazole-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-benzyl-6-chloro-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2S/c15-11-6-7-13-12(8-11)16-14(18)17(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPMSORROMFUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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